molecular formula C5H9NO2 B1298870 4,4-Dimethyl-1,2-oxazolidin-3-one CAS No. 81778-07-6

4,4-Dimethyl-1,2-oxazolidin-3-one

Cat. No. B1298870
CAS RN: 81778-07-6
M. Wt: 115.13 g/mol
InChI Key: UUXRXRHXOZHHJV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-oxazolidin-3-one is a heterocyclic compound that belongs to the class of oxazolidinones. These compounds are of significant interest in synthetic organic chemistry due to their utility as chiral auxiliaries and their presence in bioactive molecules. The oxazolidinone ring system is a versatile scaffold that can be elaborated into a variety of complex structures, making it a valuable tool in the synthesis of pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of oxazolidinones and their derivatives, including 4,4-dimethyl-1,2-oxazolidin-3-one, can be achieved through various synthetic routes. One common approach involves the cyclization of amino alcohols with carbonyl precursors such as phosgene, chloroformate, and dialkyl carbonates . Alternatively, cyclization of vinyl or propargyl carbamates catalyzed by base or transition metal catalysts has been reported, allowing for the formation of substituted oxazolidinones under milder conditions . The synthesis of oligomers containing oxazolidinone units has also been described, which involves the activation of carboxy groups and subsequent oligomerization, leading to structures that can fold in ordered conformations .

Molecular Structure Analysis

The molecular structure of oxazolidinones, including the dimethylated variant, is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of substituents on the oxazolidinone ring can influence its conformation and reactivity. For instance, the introduction of a gem-dimethyl group at the 5-position can bias the conformation of the adjacent stereodirecting group, enhancing stereocontrol in synthetic applications . The molecular structure of strongly fluorescent oxazolidinone derivatives has been elucidated using X-ray crystallography, demonstrating the impact of substituents on the electronic properties of the molecule .

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions, which are often influenced by the substituents on the ring. They have been used as chiral auxiliaries in stereoselective enolate alkylations, kinetic resolutions, Diels-Alder cycloadditions, and palladium-catalyzed asymmetric acetalization reactions . The Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure has been employed for the one-pot preparation of chiral oxazolidin-2-ones . Additionally, oxazolidinones can undergo rearrangement reactions, as demonstrated by the synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones from N-tert-butoxycarbonyl aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-dimethyl-1,2-oxazolidin-3-one and related oxazolidinones are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, boiling point, melting point, and stability. The conformational preferences of oxazolidinone derivatives can lead to the formation of ordered structures, such as helical foldamers in the case of homo-oligomers of oxazolidinone-containing amino acids . These properties are crucial for the application of oxazolidinones in asymmetric synthesis and the development of bioactive molecules.

Scientific Research Applications

1. Synthesis of Degradable and Chemically Recyclable Polymers

  • Summary of Application: 4,4-Dimethyl-1,2-oxazolidin-3-one is used in the synthesis of degradable and chemically recyclable polymers. These polymers can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
  • Methods of Application: The monomers were synthesized in high yields (80–90%), which is an attractive feature. DMDL afforded its homopolymer with a relatively high molecular weight .
  • Results or Outcomes: The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C). The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer .

2. Stereoselective Synthesis of Oxazolidin-2-ones

  • Summary of Application: 4,4-Dimethyl-1,2-oxazolidin-3-one is used in the stereoselective synthesis of oxazolidin-2-ones. This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .
  • Methods of Application: The developed approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
  • Results or Outcomes: This convenient platform would provide a promising method for the early phases of drug discovery .

3. Electrolyte in Lithium Batteries

  • Summary of Application: 4,4-Dimethyl-1,2-oxazolidin-3-one, when mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate, has been used as an electrolyte in lithium batteries .
  • Methods of Application: The compound is mixed with ethylene carbonate or dimethyl carbonate and lithium tetrafluoroborate or lithium hexafluorophosphate to form the electrolyte .
  • Results or Outcomes: This electrolyte composition has been found to be effective in lithium batteries .

4. Pesticide

  • Summary of Application: 4,4-Dimethyl-1,2-oxazolidin-3-one is used in the formulation of certain pesticides .
  • Methods of Application: The compound is used in the formulation of pesticides, which are then applied to crops to protect them from pests .
  • Results or Outcomes: The use of this compound in pesticides helps to protect crops and increase yield .

5. Antibacterial Agent

  • Summary of Application: 4,4-Dimethyl-1,2-oxazolidin-3-one is used in the synthesis of antibacterial agents. For instance, Linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .
  • Methods of Application: The compound is synthesized and used in the formulation of antibacterial agents .
  • Results or Outcomes: LZD was approved by the FDA for the treatment of a range of traditionally drug-resistant infections, including MRSA and drug-resistant tuberculosis in 2002 .

6. Chiral Auxiliary

  • Summary of Application: 4,4-Dimethyl-1,2-oxazolidin-3-one is one of the most significant and widely utilized chiral auxiliaries in the realm of organic synthesis .
  • Methods of Application: The compound is used as a chiral auxiliary in various organic synthesis reactions .
  • Results or Outcomes: The use of this compound as a chiral auxiliary helps in the synthesis of enantiomerically pure compounds .

properties

IUPAC Name

4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXRXRHXOZHHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348985
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,2-oxazolidin-3-one

CAS RN

81778-07-6
Record name 4,4-Dimethyl-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81778-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2-oxazolidin-3-one
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Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
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Record name 4,4-dimethyl-1,2-oxazolidin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
75
Citations
K Hall, B Gámiz, L Cox, K Spokas… - EGU general …, 2017 - ui.adsabs.harvard.edu
The ability of biochars to bind various organic compounds has been widely studied due to the potential effects on pesticide fate in soil and interest in the adoption of biochar as a" low-…
Number of citations: 1 ui.adsabs.harvard.edu
J Gajić-Umiljendić… - Pesticidi i …, 2012 - aspace.agrif.bg.ac.rs
Sensitivity of maize, sunflower and barley to clomazone residues in loamy soil was assessed in the study using bioassay. Clomazone was applied at a series of concentrations from …
Number of citations: 5 aspace.agrif.bg.ac.rs
J Gajic Umiljendic, K Jovanovic-Radovanov… - 2015 - arhiva.nara.ac.rs
Sensitivity of maize, sunflower and barley to clomazone residues in loamy soil was assessed in the study using bioassay. Clomazone was applied at a series of concentrations from …
Number of citations: 0 arhiva.nara.ac.rs
HF Kalimba - 2014 - 41.73.194.142
Field experiments were conducted at Kilombero Sugar Company estate one under rainfed and another under rainfed plus supplemental irrigation condition to evaluate the effects of …
Number of citations: 3 41.73.194.142
PL Tomco, DM Holstege, W Zou… - Journal of agricultural …, 2010 - ACS Publications
Clomazone (trade names Cerano and Command) is a popular herbicide used on California rice fields to control aquatic weeds. Its physicochemical characteristics indicate that it will …
Number of citations: 38 pubs.acs.org
R Busi, NK Nguyen, BS Chauhan… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Rice is a major field crop of paramount importance for global food security. However, the increased adoption of more profitable and resource‐efficient direct‐seeded …
Number of citations: 28 onlinelibrary.wiley.com
AS Gunasekara, IDP dela Cruz… - Pest Management …, 2009 - Wiley Online Library
BACKGROUND: Clomazone is a herbicide used to control broadleaf weeds and grasses. Clomazone use in agriculturally important crops and forests for weed control has increased …
Number of citations: 43 onlinelibrary.wiley.com
DF Escoto, MC Gayer, MC Bianchini, G da Cruz Pereira… - Chemosphere, 2019 - Elsevier
The Pistia stratiotes L. was tested for phytoremediation potential of the compound clomazone in water. Clomazone is a post-emergent herbicide marketed as Gamit®. Five groups with …
Number of citations: 32 www.sciencedirect.com
PL Tomco, RS Tjeerdema - Pest management science, 2012 - Wiley Online Library
BACKGROUND: Clomazone is a popular herbicide used on California rice fields and exhibits rapid anaerobic microbial degradation (t 1/2 = 7.9 days). To test the potential of direct and …
Number of citations: 17 onlinelibrary.wiley.com
L Kaluđerović, ZP Tomić, R Đurović-Pejčev, L Životić - Clay Minerals, 2020 - cambridge.org
The adsorption behaviour of the herbicide clomazone on inorganic and organically modified montmorillonite from the Bogovina deposit in Serbia was investigated. Montmorillonite was …
Number of citations: 2 www.cambridge.org

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